N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
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Overview
Description
N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is an organic compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the reaction of 4-methyl-4H-1,2,4-triazole with N-methyl ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound in its pure form, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one, while reduction may produce this compound derivatives with different functional groups.
Scientific Research Applications
N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar structure but without the N-methyl and ethanamine groups.
4-Methyl-1,2,4-triazole: Similar to the parent compound but with a methyl group at the 4-position.
N-Methyl-1,2,4-triazole: Similar to the parent compound but with an N-methyl group.
Uniqueness
N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other triazole derivatives may not be as effective.
Properties
Molecular Formula |
C6H12N4 |
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Molecular Weight |
140.19 g/mol |
IUPAC Name |
N-methyl-1-(4-methyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C6H12N4/c1-5(7-2)6-9-8-4-10(6)3/h4-5,7H,1-3H3 |
InChI Key |
XSIZMWKWTYCGCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=CN1C)NC |
Origin of Product |
United States |
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